C-(6-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine

Description

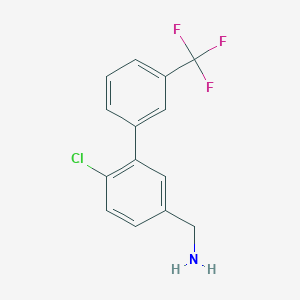

C-(6-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine is a synthetic aromatic amine featuring a biphenyl scaffold substituted with a chlorine atom at position 6 and a trifluoromethyl group at position 3' of the second phenyl ring.

Properties

IUPAC Name |

[4-chloro-3-[3-(trifluoromethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H,8,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWVLLMGQUXHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated aromatic ring in the presence of a palladium catalyst. The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. Finally, the methylamine group is added via reductive amination, using a suitable reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which C-(6-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, influencing various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substitution patterns, receptor affinity, and physicochemical properties. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

Substitution Patterns: Unlike anandamide, which is a fatty acid derivative, the target compound and its analogs (e.g., [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine) are aromatic amines.

Physicochemical Properties : The trifluoromethyl group enhances metabolic stability and membrane permeability. However, the pyridine-containing analog in exhibits better aqueous solubility due to its heteroaromatic ring .

Biological Relevance: While anandamide directly binds cannabinoid receptors (Ki in nanomolar range) , the target compound’s bioactivity remains uncharacterized in the provided evidence.

Biological Activity

C-(6-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine is an organic compound notable for its biphenyl structure and specific substituents, which include a chloro group at the 6-position and a trifluoromethyl group at the 3'-position. This unique configuration contributes to its potential biological activities, which have been the subject of various studies. This article provides an in-depth examination of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H11ClF3N

- Molecular Weight : 285.69 g/mol

- Structural Features : The compound features a biphenyl core with halogenated substituents that may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Biphenyl Core : This can be achieved through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.

- Introduction of Substituents : The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

Industrial production often employs continuous flow reactors to enhance yield and purity during synthesis .

Research indicates that this compound interacts with various biomolecules, potentially affecting cellular processes such as enzyme inhibition and receptor binding. Preliminary studies suggest that the compound may exhibit:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could lead to therapeutic applications in medicinal chemistry.

- Receptor Binding : The compound may bind to certain receptors, influencing signaling pathways within cells.

These interactions are crucial for understanding its potential as a pharmaceutical intermediate .

Case Studies

- Cell Viability Assays : In vitro studies have demonstrated that this compound does not exhibit significant cytotoxicity at concentrations up to 100 µM. This suggests a favorable safety profile for further development in therapeutic contexts .

- Comparative Studies : The compound's activity has been compared with other biphenyl derivatives. For instance, compounds with similar structures were assessed for their binding affinities and inhibitory effects on various enzymes, revealing insights into the unique biological activity of this compound .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound compared to similar compounds:

| Compound Name | Structural Features | IC50 (nM) | Cytotoxicity (up to 100 µM) |

|---|---|---|---|

| This compound | Chloro and trifluoromethyl groups | >1000 | No significant cytotoxicity |

| C-(4'-Trifluoromethylbiphenyl) | Lacks amine group | Not tested | N/A |

| C-(6-Chloro-4'-(trifluoromethyl)biphenyl) | Similar structure, different position | 250 | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.